Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a synthetic organic compound, identified by its intricate chemical structure combining multiple functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The combination of fluorine, methoxy, and pyridine elements suggests significant chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step organic synthesis process:
Formation of the Thieno[2,3-b]pyridine Core: : This step involves cyclization reactions using appropriate starting materials like substituted pyridines and thiophenes.
Introduction of the Methoxy Group: : This can be achieved via nucleophilic substitution or methylation reactions.
Oximation and Amination:
Addition of the Ethyl Ester Group: : This is often done through esterification reactions involving ethyl alcohol and carboxylic acid intermediates.
Industrial Production Methods
On an industrial scale, the synthesis may employ continuous flow chemistry to enhance reaction efficiency and yield. High-pressure and high-temperature reactors can be used to facilitate faster reaction rates, and automated purification systems ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate undergoes several types of chemical reactions:
Oxidation and Reduction: : The compound can be oxidized or reduced depending on the reagents used. Common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution Reactions: : Given the presence of aromatic rings and functional groups, substitution reactions (e.g., halogenation, alkylation) are common.
Hydrolysis: : The ester group can undergo hydrolysis in acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Ethanol, methanol, dichloromethane.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products from these reactions include substituted thieno[2,3-b]pyridines, corresponding acids, and various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its diverse functional groups make it a valuable building block in organic synthesis.
Biology
In biology, this compound is studied for its potential role as an enzyme inhibitor or receptor modulator. Its fluorine and methoxy substituents are critical for interacting with biological macromolecules.
Medicine
In medicine, the compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Its unique structure allows it to interact selectively with various biological targets.
Industry
In the industrial sector, this compound finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate exerts its effects through specific interactions with biological targets, such as enzymes and receptors. The molecular mechanism involves:
Binding to Active Sites: : The compound fits into the active sites of enzymes or receptors, modulating their activity.
Pathways Involved: : These interactions can lead to the activation or inhibition of signaling pathways, influencing cellular processes such as proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4-fluorobenzyl)oxy]methyl}-3-amino-4-methoxypyridine-5-carboxylate: : Similar structure but lacks the thieno ring.
Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate: : Lacks the fluorobenzyl oxime group.
Uniqueness
Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of fluorine, oxime, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 3-[[(4-fluorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-3-26-19(24)17-16(15-14(25-2)8-9-21-18(15)28-17)22-11-23-27-10-12-4-6-13(20)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKSBUJBDBEFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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